molecular formula C24H27N5O5S2 B2733750 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 868212-62-8

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2733750
CAS No.: 868212-62-8
M. Wt: 529.63
InChI Key: LUKSQZFYGZHBEU-UHFFFAOYSA-N
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Description

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H27N5O5S2 and its molecular weight is 529.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Inhibitory Activity

4-Amino-N-(4-sulfamoylphenyl)benzamide, a related compound, was used to synthesize acridine sulfonamide compounds, which were investigated as inhibitors of the metalloenzyme carbonic anhydrase (CA). These compounds showed inhibitory activity against the cytosolic isoforms hCA I, II, and VII (Ulus et al., 2013).

Antibacterial Evaluation

1,3,4-Oxadiazole, sulfamoyl, and piperidine functionalities were used to synthesize derivatives, which exhibited valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Complexation with Metal Ions

Tosylated 4-aminopyridine and other sulfonylated compounds, which are structurally related, were synthesized and complexed with Ni(II) and Fe(II) ions, suggesting potential applications in pharmaceutical and chemical industries (Orie et al., 2021).

Synthesis and Reactions of Pyrimidine Derivatives

2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, a compound with a structure containing elements similar to 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide, underwent various reactions to produce new oxopyrazolinylpyridines and related compounds (Ahmed et al., 2002).

Inhibition of Carbonic Anhydrases

Aromatic sulfonamides, structurally similar to the queried compound, were synthesized and tested as inhibitors of carbonic anhydrase isoenzymes hCA I, II, IV, and XII, exhibiting nanomolar inhibitory concentrations (Supuran et al., 2013).

Complexation and Biological Potential

4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, a related compound, was synthesized and complexed with metal ions, indicating potential for enhanced biological and catalytic applications (Orie et al., 2021).

Metabolic Pathways and Excretion Studies

GDC-0449, a compound with a similar structure, underwent extensive metabolism in rats and dogs, highlighting the importance of understanding metabolic pathways and excretion in drug development (Yue et al., 2011).

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5S2/c1-17-4-3-15-29(16-17)36(33,34)22-9-5-19(6-10-22)23(30)27-20-7-11-21(12-8-20)35(31,32)28-24-25-14-13-18(2)26-24/h5-14,17H,3-4,15-16H2,1-2H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKSQZFYGZHBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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